4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[[2-(4-ethoxyphenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-25-17-7-5-15(6-8-17)13-18(23)20-14-16-9-11-22(12-10-16)19(24)21(2)3/h5-8,16H,4,9-14H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJTNCNAKPPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Acetamido Group Addition: This is typically done through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(4-methoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-diethylpiperidine-1-carboxamide
Uniqueness
4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative notable for its complex structure that includes an acetamido group and an ethoxyphenyl moiety. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The compound's lipophilicity, enhanced by the N,N-dimethyl substitution on the piperidine ring, may facilitate its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 302.42 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | Central cyclic structure |
| Acetamido Group | Enhances solubility and biological activity |
| Ethoxyphenyl Moiety | Contributes to lipophilicity and reactivity |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Acetamido Linkage : Reacting 4-ethoxyphenyl acetic acid with an appropriate amine.
- Piperidine Ring Introduction : The acetamido intermediate is reacted with N,N-dimethylpiperidine-1-carboxylic acid under controlled conditions to form the target compound.
- Purification : High-performance liquid chromatography (HPLC) is commonly employed to ensure purity.
Pharmacological Potential
Preliminary studies have indicated that compounds similar to 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibit a range of biological activities, including:
- Anticancer Activity : The structural features suggest potential interactions with various cancer-related targets, such as kinases involved in cell proliferation and survival pathways.
- Anti-inflammatory Effects : The acetamido group may enhance anti-inflammatory properties, possibly through modulation of cytokine release or inhibition of inflammatory pathways.
Case Studies and Research Findings
- In Vitro Studies : A study examining similar piperidine derivatives found that they exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
- Mechanistic Insights : Research has shown that piperidine derivatives can inhibit key enzymes involved in cancer progression, such as ERK and VEGFR, which are critical for tumor growth and metastasis .
- Structure-Activity Relationship (SAR) : The presence of both the ethoxyphenyl and acetamido groups has been correlated with enhanced binding affinity to target proteins compared to simpler analogs .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N,N-dimethylpiperidine-1-carboxamide | Piperidine ring with amino group | Lacks ethoxyphenyl moiety |
| N-tert-butyl-4-{[2-(4-ethoxyphenyl)acetamido]methyl}piperidine-1-carboxamide | Similar piperidine structure but with tert-butyl group | Alters lipophilicity and steric properties |
| 4-Acetaminophenyl-N,N-dimethylpiperidine | Piperidine ring with acetaminophenyl substitution | Different substituent influences activity |
Q & A
Q. What synthetic routes are recommended for synthesizing 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide?
A multi-step synthesis is typically employed, starting with functionalization of the piperidine core. For example:
- Step 1 : Introduce the carboxamide group via reaction of piperidine with dimethylcarbamoyl chloride under anhydrous conditions.
- Step 2 : Attach the acetamido-methyl moiety using a reductive amination or nucleophilic substitution strategy.
- Step 3 : Incorporate the 4-ethoxyphenyl group via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Purification often involves mass-directed preparative liquid chromatography (LC) to isolate high-purity batches .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
A combination of analytical methods is required:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | Peaks for dimethylpiperidine carbons (~δ 40-50 ppm) and ethoxyphenyl protons (~δ 6.8-7.2 ppm) . |
| High-resolution MS | Verify molecular formula (C₁₉H₂₈N₃O₃) | Exact mass: 370.2127 (M+H⁺) . |
| HPLC/LC-MS | Assess purity (>95%) | Retention time consistency across batches . |
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between synthetic batches?
Discrepancies may arise from impurities, stereochemical variations, or incomplete functionalization. Mitigation strategies include:
- Batch comparison : Use LC-MS to identify impurities (e.g., unreacted intermediates) .
- Crystallography : Resolve stereochemical ambiguities via single-crystal X-ray diffraction (e.g., COD Entry 2230670 for analogous piperidine-carboxamides) .
- Dose-response assays : Normalize activity data against purity-adjusted concentrations .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
SAR analysis involves:
- Docking simulations : Map interactions with biological targets (e.g., enzymes, GPCRs) using software like AutoDock or Schrödinger.
- QSAR modeling : Correlate substituent properties (e.g., ethoxy group hydrophobicity) with bioactivity .
- MD simulations : Predict pharmacokinetic behavior (e.g., blood-brain barrier penetration) based on logP and polar surface area .
Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?
Key considerations:
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., ethoxy group demethylation) .
- Plasma protein binding : Measure free fraction via equilibrium dialysis to adjust dosing regimens .
- Toxicity screening : Prioritize analogs with reduced off-target effects using toxicity panels (e.g., hERG inhibition assays) .
Methodological Guidance
Q. What experimental controls are critical for enzyme inhibition assays involving this compound?
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Solvent controls : Account for DMSO effects on enzyme activity (keep <1% v/v).
- Time-resolved measurements : Monitor pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition .
Q. How should researchers optimize reaction yields during scale-up synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions .
- Solvent optimization : Replace THF with 2-MeTHF for improved safety and yield .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress .
Data Contradiction Analysis
Q. How to interpret conflicting receptor-binding data across studies?
Potential causes and solutions:
- Receptor subtype variability : Confirm target specificity using CRISPR-edited cell lines .
- Assay conditions : Standardize buffer pH and ion concentrations (e.g., Mg²⁺ impacts GPCR binding) .
- Ligand depletion : Adjust protein:ligand ratios to avoid false-negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
